molecular formula C13H13NO2 B1295013 4-(4-Methoxyphenoxy)aniline CAS No. 31465-36-8

4-(4-Methoxyphenoxy)aniline

Cat. No. B1295013
CAS RN: 31465-36-8
M. Wt: 215.25 g/mol
InChI Key: VTYZDTAGEMAJMM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H13NO2. It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenoxy)aniline includes an aromatic ring and an amine functional group, which gives it its unique properties. The molecular weight of 4-(4-Methoxyphenoxy)aniline is 215.25 g/mol .

Scientific Research Applications

Electrochromic Materials

  • Synthesis and Application in Electrochromic Devices : 4-(4-Methoxyphenoxy)aniline derivatives have been used in synthesizing novel electrochromic materials. One such material, NMOTPA, demonstrated outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making it a suitable material for electrochromic applications in this spectrum (Li et al., 2017).

Oxidation Reactions

  • Oxidation Processes : The compound has been involved in selective oxidation reactions, particularly in the formation of azoxyarenes and other oxidation by-products. This highlights its potential in various chemical synthesis processes (Gebhardt et al., 2008).

Copolymerization

  • Electrochemical Copolymerization : In studies involving the copolymerization of aniline and o-aminophenol, derivatives of 4-(4-Methoxyphenoxy)aniline played a role in modifying the electrochemical activity and stability of the resulting copolymers (Mu, 2004).

Schiff Base Complexes

  • Formation of Schiff Base Complexes : Derivatives have been used in forming Schiff base complexes with various metals, contributing to the study of their magnetic and thermal properties. This has implications in materials science, particularly in the development of new materials with specific magnetic or thermal characteristics (Osowole, 2011).

Structural and Vibrational Analysis

  • Vibrational and Structural Studies : Research has been conducted on the structural and vibrational characteristics of 4-(4-Methoxyphenoxy)aniline derivatives, contributing to a deeper understanding of their molecular dynamics and potential applications in material science (Subi et al., 2022).

Aniline Hydroxylase Activities

  • Biochemical Applications : The hydroxylase activity of aniline derivatives, including those related to 4-(4-Methoxyphenoxy)aniline, has been studied for its biochemical implications, particularly in enzymatic processes and potential therapeutic applications (Cambou et al., 1984).

Kinase Inhibitors

  • Inhibition of Src Kinase Activity : Some derivatives have shown potential as potent inhibitors of Src kinase activity, suggesting their use in pharmaceutical research, particularly in the development of cancer treatments (Boschelli et al., 2001).

Safety And Hazards

The safety data sheet for 4-(4-Methoxyphenoxy)aniline indicates that it may be harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYZDTAGEMAJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185373
Record name 4-(4-Methoxyphenoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)aniline

CAS RN

31465-36-8
Record name 4-(4-Methoxyphenoxy)benzenamine
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Record name 4-(4-Methoxyphenoxy)aniline
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Record name 31465-36-8
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Record name 4-(4-Methoxyphenoxy)aniline
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Record name 4-(4-methoxyphenoxy)aniline
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Record name 4-(4-METHOXYPHENOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
WP GAFFIELD JR - 1963 - search.proquest.com
GAFFIELD, Jr. william Putnam, 1935 Page 1 63-4' 37 GAFFIELD, Jr. william Putnam, 1935- . I. SYNTHESIS OF SUBSTITUTED A-PHENvL- SERINES, II, STUDIES ON THE SYNTHESIS …
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CR Harington, G Barger - Biochemical Journal, 1927 - ncbi.nlm.nih.gov
(1) Thyroxine was fused with potash ata high temperature in the absence of oxygen, in the hope of obtaining identifiable degradation products in which iodinewasreplaced by hydroxyl. …
Number of citations: 480 www.ncbi.nlm.nih.gov
J Lantos, UAT Brinkman, RW Frei - Journal of Chromatography A, 1984 - Elsevier
Dns derivatization prior to fluorescence detection of phenylurea herbicides (after hydrolysis) and their aniline metabolites was further developed for residue analytical purposes with high…
Number of citations: 25 www.sciencedirect.com
R Twieg, T Matray, JL Hedrick - Macromolecules, 1996 - ACS Publications
A method for the preparation of poly(aryl ether benzimidazoles) has been developed where the generation of an ether linkage is the polymer-forming reaction. We found that 2-(4-…
Number of citations: 44 pubs.acs.org
CE Goewie, P Kwakman, RW Frei… - … of Chromatography A, 1984 - Elsevier
Several metal-loaded phases were investigated for their use in the analysis of residues of phenylurea herbicides and their corresponding anilines. A special platinum phase packed in a …
Number of citations: 58 www.sciencedirect.com
AM Jassem, AM Dhumad - Monatshefte für Chemie-Chemical Monthly, 2020 - Springer
An efficient and green microwave method has been developed for the synthesis of novel isoindolinone derivatives with good yields. The framework of these derivatives was constructed …
Number of citations: 8 link.springer.com
Y Zhao, M Zhang, X Hou, J Han, X Qin, Y Yang… - Bioorganic & Medicinal …, 2023 - Elsevier
Obesity is a growing global health problem and is associated with increased prevalence of many metabolic disorders, including diabetes, hypertension and cardiovascular disease. …
Number of citations: 3 www.sciencedirect.com
Z Wu, J Dou, KU Nguyen, JC Eppley… - Molecules, 2022 - mdpi.com
A targeted strategy for treating cancer is antibody-directed enzyme prodrug therapy, where the enzyme attached to the antibody causes conversion of an inactive small-molecule …
Number of citations: 6 www.mdpi.com
CC Ward, JI Kleinman, SM Brittain, PS Lee… - ACS chemical …, 2019 - ACS Publications
Targeted protein degradation has arisen as a powerful strategy for drug discovery allowing the targeting of undruggable proteins for proteasomal degradation. This approach most often …
Number of citations: 219 pubs.acs.org
GA Heinzl - 2016 - search.proquest.com
The discovery and development of new antimicrobials has become a top priority as resistance to known therapeutics continues to grow. While most antimicrobials target essential …
Number of citations: 2 search.proquest.com

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